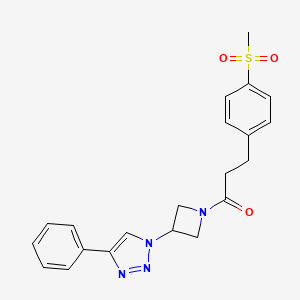

3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a complex organic compound that combines a sulfonyl group, a triazole ring, and an azetidine moiety within a single molecule. The integration of these diverse structural elements imparts unique chemical properties to the compound, making it an interesting subject of study in various fields such as medicinal chemistry, pharmacology, and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one can be achieved through multiple synthetic pathways. One typical method involves a multi-step reaction sequence that includes:

Preparation of 4-(methylsulfonyl)benzaldehyde from 4-methylsulfonylphenol.

Formation of a corresponding azetidine derivative via an aza-Michael addition reaction.

Introduction of the triazole ring using click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Each step requires careful control of reaction conditions, such as temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, large-scale production of this compound would follow similar synthetic steps but with optimizations to enhance efficiency and scalability. This often involves the use of continuous flow reactors, advanced purification techniques, and process intensification methods to reduce production costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: : The sulfonyl group can be oxidized to sulfone under strong oxidizing conditions.

Reduction: : The triazole ring is generally stable, but the compound can undergo reduction at other sites depending on the reagents used.

Substitution: : The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reduction: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

Substitution: : Chlorinating agents like SOCl2, nitrating agents such as HNO3.

Major Products Formed: Depending on the reaction, the compound can yield various derivatives, including sulfone derivatives, reduced triazole forms, and substituted phenyl compounds.

Applications De Recherche Scientifique

Chemistry: The unique structure of 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one makes it a valuable synthetic intermediate in organic chemistry, enabling the creation of complex molecular architectures.

Biology: In biological research, this compound can be used as a molecular probe to study enzyme interactions, receptor binding, and other biochemical pathways due to its diverse functional groups.

Medicine: The compound holds potential in medicinal chemistry for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors due to the presence of the triazole ring, which is known for its bioactivity.

Industry: Industrially, this compound can serve as a precursor for the synthesis of advanced materials, specialty chemicals, and agrochemicals.

Mécanisme D'action

The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one largely depends on its specific application. For instance, in medicinal chemistry, the triazole ring can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The azetidine moiety may enhance the compound's binding affinity and specificity, while the sulfonyl group increases its solubility and stability in biological environments.

Comparaison Avec Des Composés Similaires

Similar Compounds:

3-(4-(Methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-amine: : Similar structure but contains an amine group instead of a ketone.

4-(Methylsulfonyl)phenyl-1H-1,2,3-triazole: : Contains a triazole ring but lacks the azetidine and propanone moieties.

1-(3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-2-one: : Similar framework but with differences in substitution patterns.

Uniqueness: The presence of both the triazole and azetidine rings in 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one grants it a distinctive profile, enabling unique interactions and reactivity patterns not observed in simpler or structurally divergent analogs.

There you go

Activité Biologique

The compound 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that falls within the category of triazole derivatives. Its structural complexity suggests potential biological activities that warrant investigation. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C17H22N4O4S, with a molecular weight of approximately 378.446 g/mol. The structure features a methylsulfonyl group and a triazole ring, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O4S |

| Molecular Weight | 378.446 g/mol |

| IUPAC Name | (2S,3S)-2-amino-3-[3-(4-methanesulfonylphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one |

| CAS Number | Not Available |

Antimicrobial Properties

Studies have indicated that compounds with triazole moieties exhibit significant antimicrobial activity. The mechanism often involves inhibiting fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis in fungal membranes. This activity can be extrapolated to predict potential effects of our compound against various pathogens.

Anticancer Activity

Research has shown that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific compound under study may interact with microtubule dynamics or other cellular pathways critical for cancer cell proliferation.

Case Study: Microtubule Stabilization

A study evaluated the structure-activity relationship (SAR) of triazole compounds on microtubule stabilization. It was found that certain substitutions could enhance the ability to stabilize microtubules, potentially leading to increased cytotoxicity against cancer cells . This suggests that our compound might also share similar properties due to its structural features.

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.

- Microtubule Interaction : The interaction with tubulin could lead to altered cellular dynamics and apoptosis in malignant cells.

Research Findings

Recent studies have highlighted the importance of substituent effects on biological activity. For instance, the presence of a methylsulfonyl group has been correlated with increased solubility and bioavailability, which are crucial for therapeutic efficacy .

Propriétés

IUPAC Name |

3-(4-methylsulfonylphenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-29(27,28)19-10-7-16(8-11-19)9-12-21(26)24-13-18(14-24)25-15-20(22-23-25)17-5-3-2-4-6-17/h2-8,10-11,15,18H,9,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRQHYQUWBHSTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.